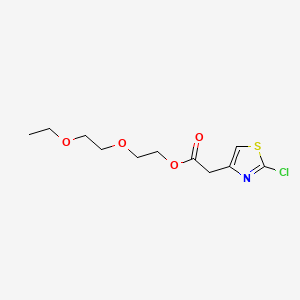
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is an organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the esterification of 2-(2-ethoxyethoxy)ethanol with 2-(2-chloro-1,3-thiazol-4-yl)acetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyethoxy)ethyl acetate: Similar in structure but lacks the thiazole ring.
2-(2-chloroethoxy)ethyl acetate: Contains a chloroethoxy group but differs in the ester and thiazole components
Uniqueness
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is unique due to the presence of both the ethoxyethoxy group and the thiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO4S |
|---|---|
Molecular Weight |
293.77 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H16ClNO4S/c1-2-15-3-4-16-5-6-17-10(14)7-9-8-18-11(12)13-9/h8H,2-7H2,1H3 |
InChI Key |
MXOWKSXTTJMBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CC1=CSC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















